molecular formula C15H21N3OS B510462 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide CAS No. 58125-30-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide

Cat. No.: B510462
CAS No.: 58125-30-7
M. Wt: 291.4g/mol
InChI Key: FANNPDLSLGYZEO-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and various reagents to introduce the cyano and diethylamino groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography may be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene structures but different functional groups.

    Cyanoacetamides: Compounds with cyano and acetamide groups but different core structures.

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

58125-30-7

Molecular Formula

C15H21N3OS

Molecular Weight

291.4g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide

InChI

InChI=1S/C15H21N3OS/c1-3-18(4-2)10-14(19)17-15-12(9-16)11-7-5-6-8-13(11)20-15/h3-8,10H2,1-2H3,(H,17,19)

InChI Key

FANNPDLSLGYZEO-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C2=C(S1)CCCC2)C#N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C2=C(S1)CCCC2)C#N

Origin of Product

United States

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